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molecular formula C8H8Cl3N3O B8723318 2-Cyclopropyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazine CAS No. 92238-47-6

2-Cyclopropyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazine

Cat. No. B8723318
M. Wt: 268.5 g/mol
InChI Key: NLJNPASBLSSUNG-UHFFFAOYSA-N
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Patent
US04515626

Procedure details

To a solution of 48 g of 2-cyclopropyl-4,6-bis-(trichloromethyl)-1,3,5-triazine in 200 ml of MeOH are added, with stirring, 4.9 g of sodium methylate, and the mixture is stirred for 1 hour at room temperature; it is then filtered and the filtrate is evaporated to dryness. The yield is 28.5 g of the title compound as a light-red oil, which solidifies after some time, m.p. 49°-51° C.
Name
2-cyclopropyl-4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
4.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8](C(Cl)(Cl)Cl)[N:7]=[C:6]([C:14]([Cl:17])([Cl:16])[Cl:15])[N:5]=2)[CH2:3][CH2:2]1.[CH3:18][O-:19].[Na+]>CO>[CH:1]1([C:4]2[N:9]=[C:8]([O:19][CH3:18])[N:7]=[C:6]([C:14]([Cl:17])([Cl:16])[Cl:15])[N:5]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2-cyclopropyl-4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
48 g
Type
reactant
Smiles
C1(CC1)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
4.9 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=NC(=NC(=N1)OC)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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